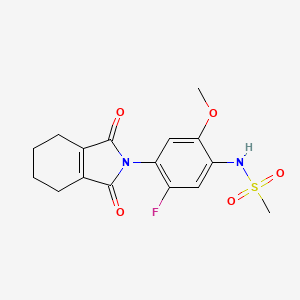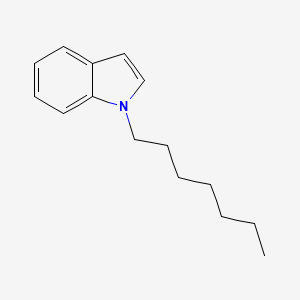
1-heptyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptyl-1H-indole is an organic compound belonging to the indole family, characterized by a heptyl group attached to the nitrogen atom of the indole ring. Indoles are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole with heptyl halides under basic conditions. For instance, indole can react with 1-bromoheptane in the presence of a strong base like sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups, often facilitated by Lewis acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) with Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-Heptyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-heptyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a heptyl group.
1-Butyl-1H-indole: Contains a butyl group, shorter than the heptyl group in 1-heptyl-1H-indole.
1-Phenyl-1H-indole: Features a phenyl group, providing different electronic and steric properties.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its lipophilicity and interaction with biological membranes. This property may affect its pharmacokinetics and pharmacodynamics, making it distinct from shorter-chain or aromatic indole derivatives.
Eigenschaften
CAS-Nummer |
129046-52-2 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-heptylindole |
InChI |
InChI=1S/C15H21N/c1-2-3-4-5-8-12-16-13-11-14-9-6-7-10-15(14)16/h6-7,9-11,13H,2-5,8,12H2,1H3 |
InChI-Schlüssel |
GFQKZLQKUZCBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


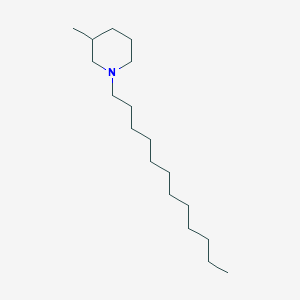

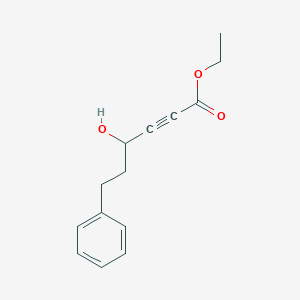
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
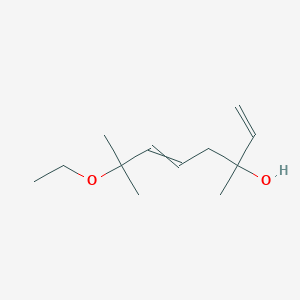

![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
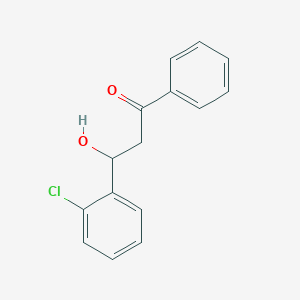
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
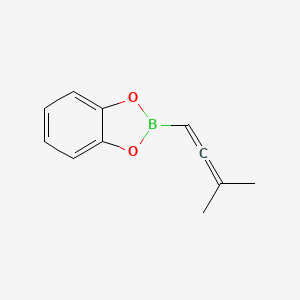
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
